N-(3-(Benzyloxy)benzylidene)-4-(4-methylbenzyl)-1-piperazinamine
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Overview
Description
N-(3-(Benzyloxy)benzylidene)-4-(4-methylbenzyl)-1-piperazinamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a benzylidene group, and a piperazinamine moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzyloxy)benzylidene)-4-(4-methylbenzyl)-1-piperazinamine typically involves a multi-step process. One common method includes the condensation reaction between 3-(benzyloxy)benzaldehyde and 4-(4-methylbenzyl)-1-piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Benzyloxy)benzylidene)-4-(4-methylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
N-(3-(Benzyloxy)benzylidene)-4-(4-methylbenzyl)-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(3-(Benzyloxy)benzylidene)-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Benzyloxy)benzylidene)-4-(4-chlorobenzyl)-1-piperazinamine
- N-(3-(Benzyloxy)benzylidene)-4-(4-fluorobenzyl)-1-piperazinamine
- N-(3-(Benzyloxy)benzylidene)-4-(4-nitrobenzyl)-1-piperazinamine
Uniqueness
N-(3-(Benzyloxy)benzylidene)-4-(4-methylbenzyl)-1-piperazinamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C26H29N3O |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C26H29N3O/c1-22-10-12-23(13-11-22)20-28-14-16-29(17-15-28)27-19-25-8-5-9-26(18-25)30-21-24-6-3-2-4-7-24/h2-13,18-19H,14-17,20-21H2,1H3/b27-19+ |
InChI Key |
IVQGYFFKCHXWLE-ZXVVBBHZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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